molecular formula C12H16F3NO4 B1394010 tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate CAS No. 733757-79-4

tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate

Cat. No.: B1394010
CAS No.: 733757-79-4
M. Wt: 295.25 g/mol
InChI Key: SLHNDMPEIUPCNG-UHFFFAOYSA-N
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Description

“tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H16F3NO4 . It has a molecular weight of 295.26 . The compound is used in academic research due to its unique properties.


Synthesis Analysis

The synthesis of “this compound” can be achieved through a reaction involving 3-hydroxy-4-(trifluoroacetyl)piperidine-1-carboxylate and an appropriate esterification reagent such as tert-butylmagnesium bromide .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-5-4-7(8(17)6-16)9(18)12(13,14)15/h7H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is stored in a sealed, dry environment at 2-8°C . The physical form can be liquid, solid, semi-solid, or lump .

Scientific Research Applications

Molecular Structure and Crystallography

  • X-Ray Studies : X-ray studies have shown the molecular structure of tert-butyl derivatives similar to tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate, revealing the orientation of side chains and the form of the compound in different solvents. This information is crucial for understanding the compound's physical and chemical properties (Didierjean et al., 2004).

Synthesis and Derivatives

  • Piperidine Derivatives Synthesis : Research on synthesizing piperidine derivatives, which are structurally related to this compound, has been conducted. These derivatives are significant for developing new chemical entities with potential biological activities (Moskalenko & Boev, 2014).
  • Intermediate in Synthesis of Biologically Active Compounds : It serves as an important intermediate in synthesizing biologically active compounds, such as crizotinib, showcasing its role in drug discovery and medicinal chemistry (Kong et al., 2016).

Chemical Reactions and Properties

  • 3-Allylation Reaction : The compound participates in chemical reactions like 3-allylation, forming derivatives that are promising synthons for creating diverse piperidine derivatives. This highlights its versatility in organic synthesis (Moskalenko & Boev, 2014).
  • Synthesis of Vandetanib Intermediate : It is a key intermediate in the synthesis of Vandetanib, a medication used in cancer treatment. This demonstrates its relevance in the pharmaceutical industry (Wang et al., 2015).

Applications in Drug Synthesis and Development

  • Synthesis of Small Molecule Anticancer Drugs : Derivatives of this compound have been utilized in the synthesis of small molecule anticancer drugs, indicating its significance in oncology research and drug development (Zhang et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The Material Safety Data Sheet (MSDS) provides more detailed safety information .

Properties

IUPAC Name

tert-butyl 4-oxo-3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-5-4-8(17)7(6-16)9(18)12(13,14)15/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHNDMPEIUPCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693140
Record name tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733757-79-4
Record name tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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